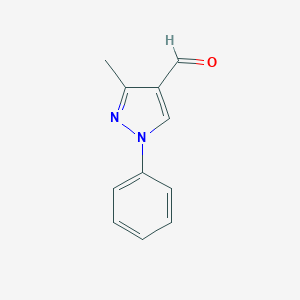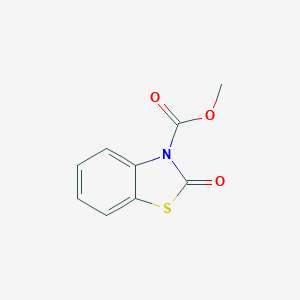![molecular formula C9H9IO2S B184726 [(Z)-1-iodo-2-methylsulfonylethenyl]benzene CAS No. 28995-82-6](/img/structure/B184726.png)
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene, commonly known as IMESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMESB is a versatile compound that can be used in the synthesis of various organic compounds. It has also been studied for its potential biological and physiological effects.
Wirkmechanismus
The mechanism of action of IMESB is not well understood. However, it is believed that IMESB may act as a nucleophile and react with various electrophilic compounds. This reaction may result in the formation of new compounds that have potential biological and physiological effects.
Biochemische Und Physiologische Effekte
IMESB has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of IMESB.
Vorteile Und Einschränkungen Für Laborexperimente
IMESB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, IMESB has some limitations. It is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of IMESB. One potential direction is the synthesis of new organic compounds using IMESB as a starting material. Another potential direction is the study of the biological and physiological effects of IMESB and its derivatives. Additionally, the development of new synthetic methods for the synthesis of IMESB may also be an area of future research.
Synthesemethoden
The synthesis of IMESB involves the reaction of iodobenzene with 2-methylsulfonyl acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields IMESB as the main product. The synthesis of IMESB is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
IMESB has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry. IMESB has also been studied for its potential biological and physiological effects.
Eigenschaften
CAS-Nummer |
28995-82-6 |
|---|---|
Produktname |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
Molekularformel |
C9H9IO2S |
Molekulargewicht |
308.14 g/mol |
IUPAC-Name |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9IO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
InChI-Schlüssel |
UUVVDTGLPNOXFB-CLFYSBASSA-N |
Isomerische SMILES |
CS(=O)(=O)/C=C(/C1=CC=CC=C1)\I |
SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Kanonische SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)




![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)




![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)